3,4-Dihydro-1H-2-benzopyran-6-boronic acid chemical properties
3,4-Dihydro-1H-2-benzopyran-6-boronic acid chemical properties
An In-depth Technical Guide to 3,4-Dihydro-1H-2-benzopyran-6-boronic acid: Properties, Synthesis, and Applications
Introduction
3,4-Dihydro-1H-2-benzopyran-6-boronic acid, a molecule of significant interest in contemporary medicinal chemistry and materials science, stands at the intersection of two privileged structural motifs: the isochroman core and the versatile boronic acid functional group. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, and potential applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.
The isochroman scaffold is a key component in a variety of natural products and pharmacologically active compounds, valued for its conformational rigidity and defined spatial orientation of substituents. When functionalized with a boronic acid, this heterocyclic system is primed for a wide array of synthetic transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[2][3]
Boronic acids themselves are a fascinating class of compounds, acting as mild Lewis acids and possessing the unique ability to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and drug delivery systems.[4] In drug discovery, the incorporation of a boronic acid moiety can lead to potent enzyme inhibitors, as exemplified by the FDA-approved drugs Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, and Vaborbactam, a β-lactamase inhibitor.[5]
This document will delve into the specific characteristics of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid, offering insights into its structure, reactivity, and safe handling. While specific experimental data for this compound is not widely available in the public domain, this guide will leverage data from its close structural isomers and the well-established principles of boronic acid chemistry to provide a robust and scientifically grounded resource.
Physicochemical Properties
The physicochemical properties of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid are crucial for its handling, reactivity, and formulation. While experimental data for this specific molecule is scarce, we can infer its properties from its chemical structure and by comparison with its close structural isomer, (3,4-dihydro-2H-1-benzopyran-6-yl)boronic acid (also known as 3,4-dihydro-2H-chromen-6-ylboronic acid).
| Property | 3,4-Dihydro-1H-2-benzopyran-6-boronic acid (Predicted) | (3,4-dihydro-2H-1-benzopyran-6-yl)boronic acid (from PubChem) |
| Molecular Formula | C9H11BO3 | C9H11BO3 |
| Molecular Weight | 178.00 g/mol | 178.08 g/mol [6] |
| Appearance | Likely a white to off-white solid | Not specified |
| Solubility | Expected to have limited solubility in water and better solubility in polar organic solvents like DMSO, DMF, and methanol. | Not specified |
| pKa | The pKa of the boronic acid is predicted to be in the range of 8.5-9.5 in aqueous solution, similar to other arylboronic acids.[7] | Not specified |
| Stability | Boronic acids are generally stable to air and moisture but can be susceptible to oxidative degradation.[8] Intramolecular coordination can enhance stability. | Not specified |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Borylation of 6-Bromo-3,4-dihydro-1H-2-benzopyran
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 6-bromo-3,4-dihydro-1H-2-benzopyran (1.0 eq) and anhydrous tetrahydrofuran (THF).
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Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. The formation of the aryllithium species can be monitored by TLC.
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Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
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Workup and Isolation: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C, and the mixture is stirred vigorously for 1-2 hours to hydrolyze the boronate ester. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 3,4-Dihydro-1H-2-benzopyran-6-boronic acid.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of flame-dried glassware and a nitrogen atmosphere is critical as organolithium reagents are highly reactive towards water and atmospheric oxygen.
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Low Temperature: The lithiation is performed at -78 °C to prevent side reactions, such as the elimination of the benzylic ether.
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Triisopropyl Borate: This is a common and effective boron electrophile for the synthesis of boronic acids.
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Acidic Workup: The acidic workup is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.
Key Reactions and Applications
The primary utility of 3,4-Dihydro-1H-2-benzopyran-6-boronic acid in synthetic chemistry lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the benzopyran core and a variety of organic halides or triflates.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls, vinylarenes, and other conjugated systems.[1] The reaction typically involves a palladium catalyst, a base, and a suitable solvent.
Caption: Generalized Suzuki-Miyaura coupling reaction.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
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Reaction Setup: A reaction vessel is charged with 3,4-Dihydro-1H-2-benzopyran-6-boronic acid (1.0-1.5 eq), the aryl or vinyl halide/triflate (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2-3 eq).
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Solvent Addition: A suitable solvent or solvent mixture (e.g., toluene/water, dioxane/water, or DMF) is added.
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Reaction Execution: The mixture is degassed with nitrogen or argon and heated to the desired temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
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Workup and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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Purification: The crude product is purified by column chromatography on silica gel or recrystallization to yield the desired coupled product.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The mechanism involves three key steps:
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Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex.
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Transmetalation: The organic group from the boronic acid (after activation by a base to form a boronate) is transferred to the palladium center.
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Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.
Applications in Drug Discovery and Materials Science
The 3,4-dihydro-1H-2-benzopyran-6-boronic acid scaffold is a valuable building block for the synthesis of novel compounds with potential applications in:
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Medicinal Chemistry: The isochroman motif is present in various bioactive molecules. By using Suzuki-Miyaura coupling, a diverse range of substituents can be introduced at the 6-position of the benzopyran ring, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The boronic acid itself can act as a pharmacophore, targeting serine proteases or other enzymes.[9][10]
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Materials Science: The ability to create extended conjugated systems through cross-coupling reactions makes this compound a potential precursor for the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials.
Handling and Safety
As with all laboratory chemicals, 3,4-Dihydro-1H-2-benzopyran-6-boronic acid should be handled with appropriate care. While a specific safety data sheet (SDS) is not available, general precautions for boronic acids should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Conclusion
3,4-Dihydro-1H-2-benzopyran-6-boronic acid is a promising and versatile building block for synthetic chemistry. Its unique combination of a rigid heterocyclic core and a highly functionalizable boronic acid moiety makes it an attractive starting material for the synthesis of a wide range of complex molecules. While specific experimental data for this compound is limited, its chemical behavior can be confidently predicted based on the well-established chemistry of its structural analogs and the broader class of arylboronic acids. This guide provides a solid foundation for researchers and scientists looking to explore the potential of this and related compounds in their own research endeavors.
References
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- (No author given). Boric Acid, a Lewis Acid with Unique/Unusual Properties: Formulation Implications.
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